2,3,5-Trichlorobenzotrifluoride
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Overview
Description
2,3,5-Trichlorobenzotrifluoride is an organic compound with the molecular formula C7H2Cl3F3. It is a derivative of benzotrifluoride, where three chlorine atoms are substituted at the 2nd, 3rd, and 5th positions of the benzene ring. This compound is known for its stability and is used in various industrial applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,3,5-Trichlorobenzotrifluoride can be synthesized through the chlorination of benzotrifluoride derivatives. One common method involves the replacement of nitro groups in nitrobenzotrifluoride with chlorine using chlorine gas in the presence of a catalyst. The catalyst typically comprises a metal salt and a sulfur compound, such as ferric chloride and aluminum trichloride .
Industrial Production Methods
The industrial production of this compound involves several steps, including chlorination, fluorination, rectification, neutralization, and filtration. The process starts with the chlorination of benzotrifluoride, followed by fluorination to introduce the trifluoromethyl group. The mixture is then rectified to purify the product, neutralized to remove any acidic impurities, and filtered to obtain the final compound .
Chemical Reactions Analysis
Types of Reactions
2,3,5-Trichlorobenzotrifluoride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be replaced by other substituents under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions
Substitution: Chlorine gas in the presence of a catalyst such as ferric chloride or aluminum trichloride.
Oxidation: Strong oxidizing agents like potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products
The major products formed from these reactions include various chlorinated and fluorinated benzene derivatives, which are useful intermediates in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
2,3,5-Trichlorobenzotrifluoride is used in several scientific research applications:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme interactions and metabolic pathways.
Medicine: As a precursor in the development of pharmaceuticals.
Industry: In the production of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 2,3,5-Trichlorobenzotrifluoride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved include the modulation of enzyme activity and the alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 3,4,5-Trichlorobenzotrifluoride
- 2,4,5-Trichlorobenzotrifluoride
- 2,3,4,5-Tetrachlorobenzotrifluoride
Uniqueness
2,3,5-Trichlorobenzotrifluoride is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly useful in applications where stability and reactivity are crucial .
Properties
IUPAC Name |
1,2,5-trichloro-3-(trifluoromethyl)benzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Cl3F3/c8-3-1-4(7(11,12)13)6(10)5(9)2-3/h1-2H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWINLAQYHFBGKE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)(F)F)Cl)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Cl3F3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80548394 |
Source
|
Record name | 1,2,5-Trichloro-3-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80548394 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61841-46-1 |
Source
|
Record name | 1,2,5-Trichloro-3-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80548394 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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